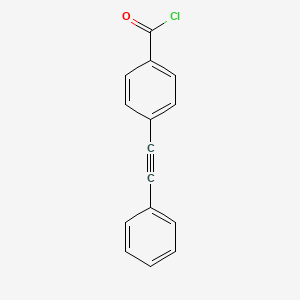

Benzoyl chloride, 4-(phenylethynyl)-

Description

BenchChem offers high-quality Benzoyl chloride, 4-(phenylethynyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzoyl chloride, 4-(phenylethynyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

25851-08-5 |

|---|---|

Molecular Formula |

C15H9ClO |

Molecular Weight |

240.68 g/mol |

IUPAC Name |

4-(2-phenylethynyl)benzoyl chloride |

InChI |

InChI=1S/C15H9ClO/c16-15(17)14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-5,8-11H |

InChI Key |

NKCNPEOJYAQBMD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C(=O)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Phenylethynyl)benzoyl Chloride: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(phenylethynyl)benzoyl chloride, a versatile bifunctional molecule of significant interest in organic synthesis, materials science, and pharmaceutical research. While a dedicated CAS number for this compound remains elusive in major chemical databases, its synthesis is readily achieved from its carboxylic acid precursor, 4-(phenylethynyl)benzoic acid. This document details the identity, synthesis, physicochemical properties, reactivity, and potential applications of 4-(phenylethynyl)benzoyl chloride, offering a valuable resource for researchers and developers in the chemical and biomedical fields.

Chemical Identity and Nomenclature

While a specific CAS (Chemical Abstracts Service) number for 4-(phenylethynyl)benzoyl chloride has not been definitively assigned in publicly accessible databases, its precursor, 4-(phenylethynyl)benzoic acid , is well-documented with the following identifiers:

-

Synonyms: 4-(2-Phenylethynyl)benzoic Acid, (p-Carboxyphenyl)phenylacetylene, Tolan-4-carboxylic Acid[3]

The target compound, 4-(phenylethynyl)benzoyl chloride, is systematically named by replacing the hydroxyl group of the carboxylic acid with a chloride.

Table 1: Chemical Identifiers of 4-(Phenylethynyl)benzoic Acid

| Identifier | Value |

| CAS Number | 25739-23-5 |

| Molecular Formula | C₁₅H₁₀O₂ |

| Molecular Weight | 222.24 g/mol |

| Synonyms | 4-(2-Phenylethynyl)benzoic Acid, (p-Carboxyphenyl)phenylacetylene, Tolan-4-carboxylic Acid |

Synthesis of 4-(Phenylethynyl)benzoyl Chloride

The primary and most direct route to 4-(phenylethynyl)benzoyl chloride is through the conversion of 4-(phenylethynyl)benzoic acid. This transformation is a standard procedure in organic synthesis, typically employing a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Causality Behind Experimental Choices

The choice between thionyl chloride and oxalyl chloride often depends on the desired reaction conditions and the scale of the synthesis.

-

Thionyl Chloride (SOCl₂): This reagent is cost-effective and efficient. The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification as they can be readily removed from the reaction mixture[4][5]. The reaction mechanism involves the formation of a highly reactive acyl chlorosulfite intermediate.

-

Oxalyl Chloride ((COCl)₂): Oxalyl chloride is often preferred for smaller-scale reactions or when milder conditions are required. The byproducts, carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), are also gaseous, facilitating an easy work-up. The reaction can be catalyzed by a small amount of N,N-dimethylformamide (DMF).

Detailed Experimental Protocol: Synthesis from 4-(Phenylethynyl)benzoic Acid

This protocol describes a general procedure for the synthesis of 4-(phenylethynyl)benzoyl chloride using thionyl chloride.

Materials:

-

4-(phenylethynyl)benzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene or dichloromethane (DCM)

-

Anhydrous N,N-dimethylformamide (DMF) (catalytic amount, optional)

-

Rotary evaporator

-

Schlenk line or nitrogen/argon inlet

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser connected to a gas outlet (to vent HCl and SO₂ to a scrubbing solution, e.g., NaOH solution), add 4-(phenylethynyl)benzoic acid.

-

Solvent Addition: Add an anhydrous solvent such as toluene or dichloromethane.

-

Reagent Addition: Carefully add an excess of thionyl chloride (typically 2-5 equivalents) to the suspension. A catalytic amount of DMF can be added to accelerate the reaction.

-

Reaction: The mixture is gently refluxed under an inert atmosphere (nitrogen or argon) until the reaction is complete. The progress of the reaction can be monitored by the cessation of gas evolution and the dissolution of the starting material.

-

Purification: After the reaction is complete, the excess thionyl chloride and the solvent are removed under reduced pressure using a rotary evaporator. To ensure complete removal of residual thionyl chloride, the crude product can be co-evaporated with an anhydrous solvent like toluene. The resulting crude 4-(phenylethynyl)benzoyl chloride is often used in the next step without further purification. If a higher purity is required, vacuum distillation can be employed.

Physicochemical and Spectroscopic Properties

Due to the limited availability of experimental data for 4-(phenylethynyl)benzoyl chloride, its properties are largely inferred from its structure and data from analogous compounds.

Table 2: Predicted Physicochemical Properties of 4-(Phenylethynyl)benzoyl Chloride

| Property | Predicted Value |

| Molecular Formula | C₁₅H₉ClO |

| Molecular Weight | 240.69 g/mol |

| Appearance | Likely a solid or high-boiling liquid |

| Solubility | Soluble in aprotic organic solvents (e.g., DCM, THF, toluene) |

| Reactivity | Highly reactive towards nucleophiles, moisture sensitive |

Spectroscopic Characterization (Predicted)

The spectroscopic data for 4-(phenylethynyl)benzoyl chloride can be predicted based on the analysis of its functional groups and comparison with similar structures found in the literature, such as 1-chloro-4-(phenylethynyl)benzene.[3]

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (approximately 7.3-8.2 ppm). The protons on the benzoyl ring will likely appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. The protons of the phenyl group on the alkyne will also resonate in the aromatic region.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon (around 165-170 ppm), the two carbons of the alkyne (typically between 80-100 ppm), and the aromatic carbons.

-

IR Spectroscopy: The infrared spectrum will be dominated by a strong absorption band for the carbonyl (C=O) stretch of the acyl chloride, expected around 1770-1800 cm⁻¹. A characteristic band for the alkyne (C≡C) stretch should also be present, although it may be weak, around 2200-2230 cm⁻¹.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak due to the presence of the chlorine-37 isotope. Fragmentation patterns would likely involve the loss of the chlorine atom and the carbonyl group.

Reactivity and Applications

4-(phenylethynyl)benzoyl chloride is a highly reactive and versatile bifunctional molecule, combining the reactivity of an acyl chloride with the properties of a terminal alkyne. This dual functionality makes it a valuable building block in various fields.

Reactivity Profile

-

Acyl Chloride Reactivity: The acyl chloride group is a powerful electrophile, readily undergoing nucleophilic acyl substitution reactions with a wide range of nucleophiles, including alcohols, amines, and thiols, to form the corresponding esters, amides, and thioesters. It can also participate in Friedel-Crafts acylation reactions with aromatic compounds in the presence of a Lewis acid catalyst.

-

Alkyne Reactivity: The phenylethynyl group can undergo various reactions characteristic of alkynes, such as cycloaddition reactions (e.g., "click" chemistry), Sonogashira coupling, and other metal-catalyzed cross-coupling reactions. This allows for the introduction of the 4-benzoyl chloride moiety into more complex molecular architectures.

Applications in Drug Development and Materials Science

The unique structure of 4-(phenylethynyl)benzoyl chloride makes it a valuable tool for:

-

Linker Chemistry: In drug development, the molecule can act as a linker to conjugate different molecular fragments, such as a targeting moiety and a therapeutic agent. The acyl chloride can react with a functional group on one molecule, while the alkyne can be used to attach another molecule via click chemistry.

-

Synthesis of Heterocycles: The combination of the electrophilic acyl chloride and the reactive alkyne provides a scaffold for the synthesis of various heterocyclic compounds, which are prevalent in many pharmaceutical agents.

-

Polymer and Materials Science: The rigid rod-like structure imparted by the phenylethynyl group makes this molecule an interesting monomer for the synthesis of novel polymers with specific electronic or optical properties.

Safety and Handling

As an acyl chloride, 4-(phenylethynyl)benzoyl chloride is expected to be corrosive and moisture-sensitive.[6] It will likely react with water to produce hydrochloric acid, which is corrosive and can cause severe burns. Therefore, it is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6] All glassware and solvents used should be anhydrous to prevent hydrolysis of the acyl chloride.

Conclusion

4-(phenylethynyl)benzoyl chloride is a bifunctional molecule with significant potential in synthetic chemistry. While its dedicated CAS number is not yet widely reported, its synthesis from the readily available 4-(phenylethynyl)benzoic acid is straightforward. The combination of a highly reactive acyl chloride and a versatile phenylethynyl group makes it a valuable building block for the construction of complex molecules for applications in drug discovery, materials science, and beyond. Researchers working with this compound should exercise caution due to its presumed corrosive and moisture-sensitive nature.

References

-

BioOrganics. (n.d.). 4-(Phenylethynyl)benzoic Acid. Retrieved from [Link]

- Thermo Fisher Scientific. (2025, December 20). 4-Phenoxybenzoyl chloride Safety Data Sheet.

-

Royal Society of Chemistry. (n.d.). Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. Retrieved from [Link]

-

Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

-

askIITians. (2025, July 20). Benzoyl chloride is prepared from benzoic acid by. Retrieved from [Link]

-

YouTube. (2024, June 17). Making benzoyl chloride. Retrieved from [Link]

Sources

- 1. 4-(phenylethynyl)-benzyl chloride CAS#: 54737-76-7 [m.chemicalbook.com]

- 2. 4-[(E)-Phenylethenyl)]benzyl chloride|CAS 150253-59-1|ChemScene|製品詳細 [tci-chemical-trading.com]

- 3. rsc.org [rsc.org]

- 4. Benzoyl chloride is prepared from benzoic acid by:A. Cl2 and hνB. SO2 - askIITians [askiitians.com]

- 5. researchgate.net [researchgate.net]

- 6. fishersci.com [fishersci.com]

The Alchemist's Seal: A Technical Guide to Phenylethynyl-Terminated Polyimide End-Capping Agents for High-Performance Polymers

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of phenylethynyl-terminated polyimide end-capping agents. It moves beyond a simple recitation of facts to explore the underlying chemistry, the rationale behind experimental design, and the structure-property relationships that govern the performance of these remarkable materials. Herein, we delve into the synthesis, characterization, and application of these agents, offering a robust framework for their effective utilization in the development of next-generation, high-temperature polymers.

The Challenge of Processability in High-Performance Polyimides

Aromatic polyimides are a class of polymers renowned for their exceptional thermal and oxidative stability, excellent mechanical strength, and superior chemical resistance.[1][2] These properties stem from their rigid backbones and strong intermolecular forces. However, these same characteristics render them notoriously difficult to process.[1][3] High melting points and limited solubility in organic solvents make techniques like compression molding or injection molding challenging without compromising the very properties that make them desirable.[1]

To overcome these processing hurdles, chemists have developed strategies to control the molecular weight of the polyimide and introduce reactive end-groups that can undergo a thermally induced cross-linking reaction, or "curing," without the evolution of volatile byproducts.[3] This approach creates a processable oligomer with a low melt viscosity that, upon heating, transforms into a highly cross-linked, intractable, and robust thermoset polymer. Among the various reactive end-groups investigated, the phenylethynyl moiety has emerged as a particularly effective solution.[1][4]

Phenylethynyl End-Cappers: A Gateway to Processable, High-Temperature Thermosets

Phenylethynyl-terminated imide (PETI) oligomers offer an elegant solution to the processability conundrum.[4] By capping the polyimide chains with phenylethynyl groups, typically via 4-phenylethynylphthalic anhydride (PEPA), a number of advantages are realized.[1][4][5][6]

-

Controlled Molecular Weight: The stoichiometry of the polymerization reaction can be precisely controlled to produce oligomers with a desired number-average molecular weight, typically in the range of 1500 to 9000 g/mol .[1] This control over chain length is crucial for tailoring the melt viscosity of the uncured resin.[7][8]

-

Low Melt Viscosity and Wide Processing Window: The resulting oligomers exhibit low melt viscosities at elevated temperatures, making them amenable to cost-effective manufacturing techniques like Resin Transfer Molding (RTM) and Vacuum-Assisted RTM (VARTM).[2][3][9] The separation between the glass transition temperature (Tg) of the oligomer and the onset of the curing reaction provides a wide processing window.[8]

-

Volatile-Free Cure: The thermal curing of the phenylethynyl groups is an addition polymerization reaction, meaning it proceeds without the release of volatile byproducts.[10] This is a critical advantage for producing void-free, high-quality composite parts.

-

Exceptional Thermal and Mechanical Properties of the Cured Resin: Upon curing at temperatures typically between 350°C and 400°C, the phenylethynyl groups undergo a complex series of reactions to form a highly cross-linked, rigid network structure.[1][4][11] This network imparts the final material with a very high glass transition temperature (often exceeding 350°C), outstanding thermo-oxidative stability, and excellent mechanical properties.[2][4][12]

The fundamental building block for this technology is the end-capping agent itself, most commonly 4-phenylethynylphthalic anhydride (PEPA).

Synthesis of the Core End-Capping Agent: 4-Phenylethynylphthalic Anhydride (PEPA)

The synthesis of PEPA is a critical first step. A common and effective method involves the Sonogashira coupling of an aromatic halide with a terminal alkyne, catalyzed by palladium and copper complexes.[13]

Experimental Protocol: Synthesis of 4-Phenylethynylphthalic Anhydride (PEPA)

Objective: To synthesize the phenylethynyl end-capping agent PEPA from 4-bromophthalic anhydride and phenylacetylene.

Materials:

-

4-Bromophthalic anhydride

-

Phenylacetylene

-

Triethylamine (Et3N)

-

Toluene

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl2(PPh3)2]

-

Copper(I) iodide (CuI)

-

Triphenylphosphine (PPh3)

-

Nitrogen gas supply

-

Standard glassware for organic synthesis (three-necked flask, condenser, etc.)

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a condenser and a nitrogen inlet, combine 4-bromophthalic anhydride (20 mmol), phenylacetylene (22 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.2 mmol), triphenylphosphine (1 mmol), and copper(I) iodide (0.5 mmol).[6]

-

Solvent Addition: Add toluene (10 mL) and triethylamine (4 mL) to the flask.[6]

-

Inert Atmosphere: Purge the reaction vessel with nitrogen for 15-20 minutes to ensure an inert atmosphere.

-

Reaction: Heat the mixture to reflux under a nitrogen atmosphere and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. The crude product can be purified through a series of steps including washing with aqueous acid to remove triethylamine salts, followed by recrystallization or column chromatography to yield pure PEPA.[13] A more environmentally friendly approach involves using an aqueous medium for the Sonogashira coupling, which can simplify the workup and improve the overall yield.[13]

From Monomers to High-Performance Thermoset: The PETI Workflow

The creation of a phenylethynyl-terminated polyimide thermoset is a multi-stage process, beginning with the synthesis of the imide oligomer and culminating in the thermal cure.

Caption: General workflow for PETI resin production and processing.

Synthesis of Phenylethynyl-Terminated Imide (PETI) Oligomers

PETI oligomers are typically synthesized via a two-step process involving the formation of a poly(amic acid) precursor followed by cyclodehydration (imidization).[1][7] The molecular weight is controlled by offsetting the stoichiometry of the diamine and dianhydride monomers, with PEPA reacting with the amine end-groups.

Experimental Protocol: Synthesis of a PETI Oligomer (One-Pot Method)

Objective: To synthesize a phenylethynyl-terminated imide oligomer with a calculated number-average molecular weight (Mn).

Materials:

-

Aromatic dianhydride (e.g., 4,4'-(hexafluoroisopropylidene)diphthalic anhydride, 6FDA)

-

Aromatic diamines (e.g., 3,4'-oxydianiline, 3,4'-ODA and m-phenylenediamine, m-PDA)

-

4-Phenylethynylphthalic anhydride (PEPA)

-

N-methyl-2-pyrrolidinone (NMP)

-

Toluene (for azeotropic removal of water)

-

Nitrogen gas supply

-

Reaction flask with mechanical stirrer, condenser, Dean-Stark trap, and thermometer

Procedure:

-

Monomer Dissolution: To a reaction flask under a nitrogen atmosphere, add the dianhydride (e.g., 6FDA) and a portion of the NMP. Stir until the dianhydride is fully dissolved.[2]

-

Diamine Addition: Add the diamines (e.g., 3,4'-ODA and m-PDA) and the remaining NMP. The mixture is stirred at room temperature to form the poly(amic acid).[2]

-

End-Capping: Add the PEPA end-capping agent to the reaction mixture.

-

Imidization: Add toluene to the flask and heat the reaction mixture to reflux (typically 180-200°C). Water formed during the imidization process is removed azeotropically and collected in the Dean-Stark trap.

-

Isolation: After the theoretical amount of water has been collected, cool the reaction mixture. The imide oligomer is then precipitated by pouring the solution into a non-solvent like water or methanol.[1]

-

Purification and Drying: The precipitated oligomer is collected by filtration, washed thoroughly with hot water and methanol to remove residual solvent and unreacted monomers, and then dried under vacuum at an elevated temperature (e.g., 240°C).[1]

The Curing Reaction: Forging the Thermoset Network

The thermal cure of the phenylethynyl end-groups is the pivotal step that transforms the processable oligomer into a high-performance thermoset. This process is complex and not fully elucidated, but it is understood to involve a free-radical mechanism leading to chain extension, branching, and cross-linking.[10][14] The reaction is highly exothermic and typically occurs at temperatures above 350°C.[1][11]

The proposed curing mechanism involves several potential pathways:

-

Dimerization and Trimerization: Formation of naphthalene and benzene derivatives.

-

Polymerization: Formation of polyene structures.[14]

-

Cyclization: Intramolecular cyclization of growing polymer chains.[14]

The final cross-linked structure is a complex network of these various products, which accounts for the exceptional thermal stability and mechanical integrity of the cured resin.[14][15]

Caption: Simplified schematic of the thermal curing process for PETI resins.

Structure-Property Relationships: Tailoring Performance

The final properties of the cured polyimide are not solely dependent on the phenylethynyl end-cap but are a synergistic result of the oligomer's molecular weight and the chemical structure of the polyimide backbone.

| Property | Influence of Oligomer Mn | Influence of Backbone Structure |

| Melt Viscosity | Decreases with decreasing Mn | Lowered by flexible linkages (-O-), fluorinated groups (-CF3), or asymmetric monomers.[3][4][16] |

| Glass Transition Temp. (Tg) | Increases with decreasing Mn (higher cross-link density)[4] | Increased by rigid, linear backbones. Asymmetric structures can disrupt packing and affect Tg.[4][16] |

| Toughness | Generally improves with increasing Mn (longer chains between cross-links)[4] | Flexible linkages can improve toughness but may lower Tg.[16] |

| Thermo-oxidative Stability | High stability is characteristic of the cross-linked network. | Can be enhanced by incorporating structures like fluorenyl cardo groups or siloxanes.[17][18] |

Table 1. Key Structure-Property Relationships in PETI Systems.

For instance, incorporating flexible ether linkages or bulky, non-coplanar groups like fluorenyl moieties into the polymer backbone can disrupt chain packing, leading to improved solubility and lower melt viscosity.[4][16][18] Conversely, using rigid, linear monomers will generally result in a higher Tg in the final cured product.[3] Fluorinated polyimides (from monomers like 6FDA) are known for their improved processability and desirable dielectric properties.[2][3]

Characterization Techniques

A suite of analytical techniques is essential for characterizing both the uncured oligomers and the final thermoset resins.

-

Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg) of the oligomer and the cured resin, as well as the exothermic onset and peak of the curing reaction.[1][10]

-

Thermogravimetric Analysis (TGA): Measures the thermal stability of the cured resin by monitoring weight loss as a function of temperature, typically reported as the temperature at 5% weight loss (Td5%).[8][19]

-

Rheology: Characterizes the melt flow behavior of the uncured oligomer, determining the minimum melt viscosity and the processing window at isothermal conditions.[8][9]

-

Mechanical Testing: Standard tests such as tensile strength, flexural strength, and interlaminar shear strength (for composites) are used to evaluate the mechanical performance of the cured material.[1]

Applications and Future Directions

The exceptional combination of processability and high-temperature performance makes phenylethynyl-terminated polyimides prime candidates for demanding applications, particularly in the aerospace sector for manufacturing composite structures via RTM and VARTM.[2] Other applications include high-temperature adhesives, coatings, and films.[16][20][21]

Future research is focused on several key areas:

-

Lowering Cure Temperatures: While the high cure temperature of PETIs leads to excellent thermal stability, efforts are underway to reduce it through the use of catalysts or by modifying the end-cap structure to lower manufacturing costs and energy consumption.[10][22]

-

Enhancing Toughness: Developing new backbone chemistries to further improve the fracture toughness of the cured resins without significantly compromising their thermal stability.

-

Functionalization: Incorporating additional functionalities, such as self-healing capabilities or enhanced radiation resistance, to meet the needs of extreme environments.

-

Reactive Diluents: Utilizing low-viscosity, phenylethynyl-containing reactive diluents to further improve the processability of very high molecular weight or rigid PETI systems.[2]

Phenylethynyl-terminated polyimide end-capping agents represent a cornerstone of modern high-performance polymer chemistry. By providing a robust mechanism to overcome the inherent processability challenges of aromatic polyimides, they have unlocked the potential of these materials for a new generation of advanced composites and materials operating in the most demanding of environments.

References

-

Hergenrother, P. M. (1995). Chemistry and properties of imide oligomers end-capped with phenylethynylphthalic anhydrides. Polymer, 36(23), 4397-4405. [Link]

-

Hong, W. J., Yuan, L. L., Zhang, H. Y., Cui, C., Chen, W., & Yang, S. Y. (2022). Phenylethynyl-terminated imide oligomers modified by reactive diluent for resin transfer molding application. Chinese Journal of Polymer Science, 40, 107–120. [Link]

-

Zhang, Y., Miyauchi, M., & Nutt, S. (2019). Structure and properties of a phenylethynyl-terminated PMDA-type asymmetric polyimide. High Performance Polymers, 31(3), 261-272. [Link]

-

Lin, Y.-C., et al. (2024). Curing Kinetics of Ultrahigh-Temperature Thermosetting Polyimides Based on Phenylethynyl-Terminated Imide Oligomers with Different Backbone Conformations. ACS Applied Polymer Materials. [Link]

-

Oikawa, H., et al. (2019). Highly soluble phenylethynyl-terminated imide oligomers based on KAPTON-type backbone structures for carbon fiber-reinforced composites with high heat resistance. Polymers, 11(11), 1836. [Link]

-

Li, J., et al. (2016). Phenylethynyl-Terminated Polyimide Oligomers with Low Viscosity and Good Thermal Properties. Key Engineering Materials, 675-676, 55-58. [Link]

-

Lincoln, J. E., St. Clair, A. K., & Tesoro, G. (1993). Synthesis and characterization of imide oligomers end-capped with 4-(phenylethynyl) phthalic anhydrides. Polymer, 34(1), 51-56. [Link]

-

Qian, K., et al. (2021). Phenylethynyl terminated polyimide resin/carbon fiber composite catalytic cured at 300 C and its performance. Journal of Adhesion Science and Technology, 35(24), 2652-2663. [Link]

-

Joseph, W. D., & Jensen, B. J. (1996). CURE CHEMISTRY OF PHENYLETHYNYL TERMINATED OLIGOMERS. SAMPE Proceedings, 41. [Link]

-

Lin, Y.-C., et al. (2024). Phenylethynyl-Terminated Imide Oligomer-Based Thermoset Resins. Polymers, 16(21), 2950. [Link]

-

Yuan, L., et al. (2017). Resin Transfer Moldable Fluorinated Phenylethynyl-Terminated Imide Oligomers with High Tg: Structure–Melt Stability Relationship. Polymers, 9(12), 652. [Link]

-

Kim, Y. K., et al. (2001). Characterization, properties, and processing of larc peti-5® as a high-temperature sizing material. Journal of Adhesion Science and Technology, 15(1), 19-38. [Link]

-

Li, Y., et al. (2015). Phenylethynyl- and naphthylethynyl-terminated hyperbranched polyimides with low melt viscosity. RSC Advances, 5(82), 67119-67128. [Link]

-

Ghose, S., et al. (2008). Processing and Characterization of PETI Composites Fabricated by High Temperature VARTM. SAMPE 2008 Conference Proceedings. [Link]

-

Wang, J., et al. (2022). Preparation and Properties of Modified Phenylethynyl Terminated Polyimide with Neodymium Oxide. Materials, 15(12), 4148. [Link]

-

Zhang, Y., Miyauchi, M., & Nutt, S. (2018). Structure and properties of a phenylethynyl-terminated PMDA-type asymmetric polyimide. High Performance Polymers, 31(4), 435-446. [Link]

-

Liu, H., et al. (2021). Thermal curing mechanism of acetylene-terminated polyimides. Physical Chemistry Chemical Physics, 23(7), 4349-4359. [Link]

-

Zhang, H., et al. (2020). High Thermally Stable and Melt Processable Polyimide Resins Based on Phenylethynyl- Terminated Oligoimides Containing Siloxane Structure. Polymers, 12(9), 1916. [Link]

-

Liu, T., et al. (2021). Preparation and Properties of Electrospun Phenylethynyl—Terminated Polyimide Nano-Fibrous Membranes with Potential Applications as Solvent-Free and High-Temperature Resistant Adhesives for Harsh Environments. Polymers, 13(12), 1918. [Link]

-

Wang, X., et al. (2012). Synthesis of 4-phenylethynylphthalic anhydride, a useful end-capping agent for polyimides. Journal of Chemical Research, 36(6), 346-347. [Link]

-

Palm, B., et al. (2013). Processing and properties of new polyimide composites with high temperature ability. ECCM 2012 - Composites at Venice, Proceedings of the 15th European Conference on Composite Materials. [Link]

-

Li, H., et al. (2023). The Relationship between Structure and Performance of Different Polyimides Based on Molecular Simulations. Polymers, 15(3), 664. [Link]

-

Liu, Y., et al. (2023). High-Performance Polyimides with Enhanced Solubility and Thermal Stability for Biomimetic Structures in Extreme Environment. Biomimetics, 8(1), 60. [Link]

-

Ghose, S., et al. (2009). PROCESSING AND CHARACTERIZATION OF PETI COMPOSITES FABRICATED BY HIGH TEMPERATURE VARTM. 3rd International Conference on Composite Materials and Nanotechnology. [Link]

-

Huang, F., et al. (2015). Thermal curing of novel carborane-containing phenylethynyl terminated imide oligomers. Polymer, 60, 139-147. [Link]

-

Chen, Y., et al. (2024). Cure Kinetics and Thermal Decomposition Behavior of Novel Phenylacetylene-Capped Polyimide Resins. Polymers, 16(8), 1109. [Link]

-

Kim, Y. K., et al. (2001). Characterization, properties, and processing of LaRC PETI-5 as a high-temperature sizing material. II. Thermal characterization. Journal of Adhesion Science and Technology, 15(1), 39-55. [Link]

-

Liu, H., et al. (2014). Rheological behaviour and cure kinetic studies of a trifunctional phenylethynyl-terminated imide oligomer. High Performance Polymers, 26(6), 738-746. [Link]

-

Zhang, G., et al. (2016). High thermal stable polyimide resins derived from phenylethynyl-endcapped fluorenyl oligoimides with low melt viscosities. Journal of Applied Polymer Science, 133(43). [Link]

-

Lin, Y.-C., et al. (2024). Curing Kinetics of Ultrahigh-Temperature Thermosetting Polyimides Based on Phenylethynyl-Terminated Imide Oligomers with Different Backbone Conformations. ACS Applied Polymer Materials. [Link]

Sources

- 1. cpsm.kpi.ua [cpsm.kpi.ua]

- 2. cjps.org [cjps.org]

- 3. Resin Transfer Moldable Fluorinated Phenylethynyl-Terminated Imide Oligomers with High Tg: Structure–Melt Stability Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. ossila.com [ossila.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Phenylethynyl-Terminated Polyimide Oligomers with Low Viscosity and Good Thermal Properties | Scientific.Net [scientific.net]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. cpsm.kpi.ua [cpsm.kpi.ua]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. jlinlab.ecust.edu.cn [jlinlab.ecust.edu.cn]

- 15. The Relationship between Structure and Performance of Different Polyimides Based on Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bpb-us-w1.wpmucdn.com [bpb-us-w1.wpmucdn.com]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. researchgate.net [researchgate.net]

- 19. Preparation and Properties of Modified Phenylethynyl Terminated Polyimide with Neodymium Oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 20. tandfonline.com [tandfonline.com]

- 21. Preparation and Properties of Electrospun Phenylethynyl—Terminated Polyimide Nano-Fibrous Membranes with Potential Applications as Solvent-Free and High-Temperature Resistant Adhesives for Harsh Environments [mdpi.com]

- 22. Cure Kinetics and Thermal Decomposition Behavior of Novel Phenylacetylene-Capped Polyimide Resins [mdpi.com]

Structure and reactivity of p-(phenylethynyl)benzoyl chloride

An In-depth Technical Guide to the Structure and Reactivity of p-(phenylethynyl)benzoyl chloride

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

p-(Phenylethynyl)benzoyl chloride is a bifunctional molecule of significant interest in contemporary chemical synthesis, materials science, and medicinal chemistry. Its unique structure, featuring a highly reactive acyl chloride, a rigid phenylethynyl linker, and two aromatic systems, provides a versatile platform for the construction of complex molecular architectures. This guide offers a comprehensive exploration of its structure, synthesis, reactivity, and applications, providing field-proven insights and detailed experimental protocols to support advanced research and development endeavors.

Molecular Structure and Physicochemical Properties

The structure of p-(phenylethynyl)benzoyl chloride is characterized by three key functional components:

-

The Benzoyl Chloride Moiety: This is the primary site of reactivity. The carbonyl carbon is highly electrophilic due to the strong electron-withdrawing effects of both the adjacent oxygen and chlorine atoms, making it an excellent acylating agent[1][2].

-

The Ethynyl (Alkyne) Linker: The carbon-carbon triple bond provides a rigid, linear linker between the two phenyl rings. This rigidity is a desirable trait in the design of molecular wires, liquid crystals, and other advanced materials. The alkyne is also a site for various cycloaddition and metal-catalyzed reactions[3][4].

-

The Para-Substituted Phenyl Rings: The two aromatic rings contribute to the molecule's thermal stability and provide sites for further functionalization, although they are significantly less reactive than the acyl chloride group. The para substitution pattern ensures a linear, rod-like geometry.

These features combine to create a molecule that is both a potent chemical building block and a structural element for advanced materials.

Table 1: Physicochemical Properties of p-(phenylethynyl)benzoyl chloride

| Property | Value | Source/Notes |

| Chemical Formula | C₁₅H₉ClO | - |

| Molar Mass | 240.69 g/mol | - |

| Appearance | Typically a white to off-white or yellow solid | Based on analogous compounds |

| Boiling Point | Decomposes | Acyl chlorides are thermally sensitive and reactive[5] |

| Solubility | Soluble in anhydrous organic solvents (DCM, THF, Toluene). Reacts with protic solvents. | Reacts with water, alcohols, and primary/secondary amines[2][6] |

| Key IR Bands (cm⁻¹) | ~1770 (C=O, acyl chloride), ~2220 (C≡C, alkyne) | Typical values for these functional groups |

Synthesis of p-(phenylethynyl)benzoyl chloride

The most efficient and common synthesis is a two-step process. First, the carbon-carbon triple bond is formed via a Sonogashira cross-coupling reaction. Second, the resulting carboxylic acid is converted to the highly reactive acyl chloride.

Diagram 1: Synthetic Workflow

Caption: Key reactions involving the acyl chloride and alkyne moieties.

Reactions at the Acyl Chloride: Nucleophilic Acyl Substitution

As a highly reactive acylating agent, p-(phenylethynyl)benzoyl chloride readily undergoes nucleophilic acyl substitution. [6]This is the most common and synthetically valuable reaction for this compound.

-

Amide Formation: Reaction with primary or secondary amines yields stable amide bonds. This is a cornerstone reaction in medicinal chemistry and drug development for linking the rigid phenylethynylbenzoyl scaffold to pharmacophores. [7]* Ester Formation: Reaction with alcohols or phenols produces the corresponding esters. [8]* Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst like AlCl₃, it can acylate other aromatic rings to form diaryl ketones. [6]

Diagram 3: Mechanism of Amide Formation

Caption: Simplified mechanism for nucleophilic acyl substitution.

Protocol 3: General Procedure for Amide Synthesis

-

Setup: Dissolve the amine (1.0 equiv) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.2 equiv) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) in a flask under an inert atmosphere.

-

Addition: Cool the solution to 0 °C in an ice bath. Add a solution of p-(phenylethynyl)benzoyl chloride (1.05 equiv) in the same solvent dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-12 hours, monitoring by TLC.

-

Work-up: Quench the reaction with water or a dilute aqueous acid (e.g., 1 M HCl). Separate the organic layer, wash sequentially with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: The crude amide can be purified by flash column chromatography or recrystallization.

Reactions of the Alkyne Moiety: Cycloadditions

The internal alkyne is a versatile functional group for constructing cyclic systems.

-

[3+2] Azide-Alkyne Cycloaddition: The alkyne can participate in Huisgen 1,3-dipolar cycloadditions with organic azides to form triazole rings. [9]The copper(I)-catalyzed version (CuAAC), a cornerstone of "Click Chemistry," is particularly efficient and regioselective, yielding the 1,4-disubstituted triazole. [9][10]This reaction is widely used in bioconjugation and materials science.

-

[2+2+2] Cyclotrimerization: In the presence of metal catalysts (e.g., based on cobalt or nickel), three alkyne units can cyclize to form a substituted benzene ring. [3]Co-cyclization with other alkynes or nitriles can lead to a diverse range of aromatic and heteroaromatic structures.

-

Diels-Alder Reaction: The alkyne can act as a dienophile in [4+2] cycloaddition reactions with conjugated dienes, although this often requires high temperatures or activation. [4]

Applications in Research and Drug Development

The unique combination of a reactive handle and a rigid, conjugated scaffold makes p-(phenylethynyl)benzoyl chloride a valuable tool.

-

Drug Discovery and Medicinal Chemistry: It is used as a scaffold or linker to connect different pharmacophoric elements. The resulting amides or esters can position active groups in a well-defined spatial orientation, which is critical for optimizing binding to biological targets. [11][12]* Materials Science and Polymer Chemistry: The rigid, rod-like structure of the phenylethynyl backbone is incorporated into polymers to create materials with high thermal stability, specific electronic properties, or liquid crystalline phases. The benzoyl chloride group provides the reactive site for polymerization or for grafting onto other polymer backbones. [13]* Chemical Derivatization: In analytical chemistry, it can be used as a derivatizing agent. By reacting it with polar molecules containing -OH or -NH₂ groups, their properties can be altered to improve their detection and separation by techniques like LC-MS. [14][15]

Spectroscopic Characterization

Accurate characterization is essential for confirming the identity and purity of the compound.

Table 2: Expected Spectroscopic Data

| Technique | Feature | Expected Chemical Shift / Value |

| ¹H NMR | Aromatic Protons | δ 7.3-8.2 ppm (multiplets) |

| ¹³C NMR | Carbonyl Carbon (C=O) | δ ~168 ppm |

| Alkyne Carbons (C≡C) | δ ~88-94 ppm | |

| Aromatic Carbons | δ ~120-135 ppm | |

| IR Spectroscopy | C=O Stretch (Acyl Chloride) | 1760-1790 cm⁻¹ (strong) |

| C≡C Stretch (Alkyne) | 2210-2240 cm⁻¹ (medium-weak) | |

| Mass Spectrometry | Molecular Ion [M]⁺ | m/z 240 (for ³⁵Cl), 242 (for ³⁷Cl) |

| Key Fragment | m/z 205 ([M-Cl]⁺) |

Note: NMR shifts are predicted for CDCl₃ solvent. Data for analogous compounds can be found in the literature. [16][17]

Conclusion

p-(Phenylethynyl)benzoyl chloride is a powerful and versatile bifunctional reagent. Its synthesis is straightforward via well-established organometallic and classic organic reactions. Its reactivity is predictably centered on the highly electrophilic acyl chloride group and the versatile alkyne linker. These characteristics have established it as a valuable building block for researchers in drug development, polymer science, and advanced materials, enabling the rational design and synthesis of complex, functional molecules.

References

- Acyl chloride - Yufeng. (2022, June 21).

- Alkyne trimerisation - Wikipedia.

- SOCl2 Reaction with Carboxylic Acids - Chemistry Steps. (2020, February 17).

- Click Chemistry Azide-Alkyne Cycloaddition.

- converting carboxylic acids into acyl (acid) chlorides - Chemguide.

- Chemistry Acid Chloride - SATHEE - IIT Kanpur.

- 11.3: Cycloaddition Reactions of Alkynes - Chemistry LibreTexts. (2021, August 10).

- Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011, December 3).

- Cycloaddition Reactions in Organic Synthesis.

- AMIDE FORMATION BY DECARBOXYLATIVE CONDENSATION OF HYDROXYLAMINES AND α-KETOACIDS: N-[(1S)-1 PHENYLETHYL]-BENZENEACETAMIDE - PMC.

- Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem.

- Synthesis of 4-(phenylethynyl)benzene derivatives via Pd and Cu catalyzed Coupling.

- Flow Chemistry: Sonogashira Coupling.

- Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes - The Royal Society of Chemistry.

- Sonogashira Coupling - Organic Chemistry Portal.

- Application Notes and Protocols: 2-(4-Phenylbenzoyl)benzoyl Chloride in Acylation Reactions - Benchchem.

- Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. (2008, June 23).

- What is Benzoyl Chloride Used For? Applications, Benefits & Industry Insights. (2025, June 24).

- Benzoyl chloride - Wikipedia.

- The Chemical Reactivity of Benzoyl Chloride: A Guide for R&D Scientists. (2026, January 24).

- Structure of Benzoyl Chloride - BYJU'S. (2021, December 7).

- Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS | LCGC International. (2017, October 1).

- Using benzoyl chloride derivatization to improve small-molecule analysis in biological samples by LC-MS/MS | Request PDF - ResearchGate.

- The Chemistry of Benzoyl Chloride: Synthesis and Applications in Key Industries by NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 14).

- Effect of benzoyl chloride treatment on morphological, thermal, mechanical, and hydrothermal aging properties of date palm/polyvinyl chloride (PVC) composites - PMC. (2024, September 2).

- Spectroscopic data (NMR, IR, Mass Spec) of 3-(1-Cyanoethyl)benzoyl chloride - Benchchem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Benzoyl chloride - Wikipedia [en.wikipedia.org]

- 3. Alkyne trimerisation - Wikipedia [en.wikipedia.org]

- 4. api.pageplace.de [api.pageplace.de]

- 5. Acyl chloride [yufenggp.com]

- 6. nbinno.com [nbinno.com]

- 7. AMIDE FORMATION BY DECARBOXYLATIVE CONDENSATION OF HYDROXYLAMINES AND α-KETOACIDS: N-[(1S)-1 PHENYLETHYL]-BENZENEACETAMIDE - PMC [pmc.ncbi.nlm.nih.gov]

- 8. byjus.com [byjus.com]

- 9. Click Chemistry [organic-chemistry.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. What is Benzoyl Chloride Used For? Applications, Benefits & Industry Insights - Gunjal Industries [gunjalindustries.com]

- 12. nbinno.com [nbinno.com]

- 13. Effect of benzoyl chloride treatment on morphological, thermal, mechanical, and hydrothermal aging properties of date palm/polyvinyl chloride (PVC) composites - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. researchgate.net [researchgate.net]

- 16. rsc.org [rsc.org]

- 17. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Precursors and Synthesis of Diphenylacetylene Carboxylic Acid Chloride

Abstract

This technical guide provides a comprehensive overview of the precursors and synthetic routes for obtaining diphenylacetylene carboxylic acid chloride, a valuable reactive intermediate in pharmaceutical and materials science research. The document emphasizes the strategic selection of precursors and details a robust, two-step synthetic pathway involving a Sonogashira cross-coupling reaction followed by conversion to the acid chloride. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a strong foundation in the underlying chemical principles to ensure reproducible and efficient synthesis.

Introduction: The Significance of the Diphenylacetylene Scaffold

Diphenylacetylene, also known as tolane, is a rigid, linear scaffold that has garnered significant interest in medicinal chemistry, organic electronics, and materials science.[1][2] Its unique conjugated system of alternating single and triple bonds imparts favorable electronic and photophysical properties.[3] Functionalized diphenylacetylene derivatives are key building blocks for a range of applications, including the synthesis of complex organic molecules, polymers with specific conductive or optical properties, and biologically active compounds.[1][4]

The introduction of a carboxylic acid chloride (-COCl) moiety onto the diphenylacetylene framework transforms it into a highly versatile intermediate. Acid chlorides are potent acylating agents, readily reacting with a wide array of nucleophiles—such as alcohols, amines, and thiols—to form esters, amides, and thioesters, respectively.[5][6] This reactivity makes diphenylacetylene carboxylic acid chloride an ideal precursor for constructing libraries of novel compounds for drug discovery screening or for covalently linking the rigid diphenylacetylene unit into larger macromolecular structures.

This guide will focus on the synthesis of a representative and highly useful isomer, 4-(phenylethynyl)benzoyl chloride.

Strategic Selection of Precursors

The logical and most efficient synthetic strategy for 4-(phenylethynyl)benzoyl chloride involves a convergent approach. This means constructing the core diphenylacetylene structure first, incorporating a functional group that can be easily converted to the desired acid chloride. This leads to a two-stage synthesis:

-

Formation of the Diphenylacetylene Backbone: A palladium-catalyzed cross-coupling reaction is the state-of-the-art method for this transformation.

-

Conversion to the Acid Chloride: A standard chlorination reaction converts the carboxylic acid intermediate to the final product.

Based on this strategy, the primary precursors are:

-

An Aryl Halide with a Carboxylic Acid: 4-Iodobenzoic acid is the ideal choice. The iodine atom provides high reactivity in palladium-catalyzed coupling reactions, while the carboxylic acid group is stable under the coupling conditions and serves as the direct precursor to the acid chloride.

-

A Terminal Alkyne: Phenylacetylene is the coupling partner that provides the second half of the diphenylacetylene structure.

This selection is based on commercial availability, proven reactivity, and the directness of the synthetic route.

Synthetic Workflow and Core Methodologies

The synthesis of 4-(phenylethynyl)benzoyl chloride is efficiently achieved in two key steps, as illustrated in the workflow diagram below.

Caption: Synthetic workflow for 4-(phenylethynyl)benzoyl chloride.

Step 1: Synthesis of 4-(Phenylethynyl)benzoic Acid via Sonogashira Coupling

The Sonogashira reaction is a powerful and widely used cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7][8] It is catalyzed by a palladium(0) species, with copper(I) iodide often used as a co-catalyst.[7][8]

Mechanism Insight: The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with a copper(I) acetylide (formed from the terminal alkyne, CuI, and base), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The amine base (e.g., triethylamine) is crucial for neutralizing the hydrogen halide produced and for facilitating the formation of the copper acetylide.[8]

Detailed Experimental Protocol:

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 4-iodobenzoic acid (1.0 eq.), dichlorobis(triphenylphosphine)palladium(II) (0.02 eq.), and copper(I) iodide (0.04 eq.).

-

Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

-

Solvent and Reagent Addition: Add anhydrous, degassed tetrahydrofuran (THF) and triethylamine (3.0 eq.) via syringe. Stir the resulting suspension.

-

Alkyne Addition: Add phenylacetylene (1.2 eq.) dropwise to the mixture via syringe.

-

Reaction Conditions: Heat the reaction mixture to 55-65 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 4-iodobenzoic acid is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature and filter it through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with 1 M HCl, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to afford pure 4-(phenylethynyl)benzoic acid as a white or off-white solid.[9]

| Reagent/Parameter | Molar Ratio/Value | Purpose |

| 4-Iodobenzoic Acid | 1.0 eq. | Aryl halide precursor |

| Phenylacetylene | 1.2 eq. | Alkyne coupling partner |

| Pd(PPh₃)₂Cl₂ | 0.02 eq. | Palladium catalyst precursor |

| CuI | 0.04 eq. | Co-catalyst |

| Triethylamine (Et₃N) | 3.0 eq. | Base |

| THF | - | Solvent |

| Temperature | 55-65 °C | Reaction temperature |

| Expected Yield | 80-95% | - |

Table 1: Typical Reaction Conditions for Sonogashira Coupling.

Step 2: Synthesis of 4-(Phenylethynyl)benzoyl Chloride

The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic synthesis. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product purification.[5][10][11]

Mechanism Insight: The carboxylic acid's carbonyl oxygen attacks the sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate.[6][10][12] A chloride ion then acts as a nucleophile, attacking the carbonyl carbon. The tetrahedral intermediate collapses, eliminating the final acyl chloride product along with gaseous SO₂ and HCl.[10][11][12] The use of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction by forming a Vilsmeier reagent in situ, which is a more potent chlorinating agent.[10][11]

Detailed Experimental Protocol:

-

Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), add 4-(phenylethynyl)benzoic acid (1.0 eq.).

-

Solvent and Catalyst: Add anhydrous toluene or use an excess of thionyl chloride as the solvent.[13][14] Add a catalytic amount (1-2 drops) of DMF.

-

Reagent Addition: Carefully add thionyl chloride (2.0-3.0 eq.) to the flask at room temperature. The reaction is exothermic and will evolve gas.

-

Reaction Conditions: Gently reflux the mixture for 2-4 hours. The reaction is typically complete when gas evolution ceases.

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Remove the excess thionyl chloride and solvent by distillation under reduced pressure. Care must be taken as both are corrosive.

-

The resulting crude 4-(phenylethynyl)benzoyl chloride is often used directly in the next step without further purification due to its high reactivity and moisture sensitivity. If necessary, it can be purified by vacuum distillation or recrystallization from a non-protic solvent like hexane.[13]

-

Product Characterization

Confirmation of the structure and purity of the intermediate and final product is essential.

-

4-(Phenylethynyl)benzoic Acid:

-

¹H NMR: Expect aromatic protons in the range of 7.3-8.2 ppm. The carboxylic acid proton will appear as a broad singlet, typically >10 ppm.

-

¹³C NMR: The alkyne carbons will appear around 88-93 ppm. The carbonyl carbon will be observed around 167 ppm.

-

IR Spectroscopy: A broad O-H stretch from ~2500-3300 cm⁻¹, a sharp C=O stretch around 1680-1710 cm⁻¹, and a C≡C stretch (often weak for symmetrical alkynes) around 2220 cm⁻¹.

-

Melting Point: 220.5-221.0 °C.[9]

-

-

4-(Phenylethynyl)benzoyl Chloride:

-

¹H NMR & ¹³C NMR: Similar to the carboxylic acid, but with the absence of the -OH proton signal and a slight shift in the signals of the adjacent aromatic protons and the carbonyl carbon.

-

IR Spectroscopy: The most telling change is the shift of the C=O stretch to a higher frequency, typically 1785-1815 cm⁻¹, characteristic of an acid chloride. The broad O-H stretch will be absent.

-

Safety and Handling Considerations

Chemical synthesis requires strict adherence to safety protocols.

-

Thionyl Chloride (SOCl₂): This reagent is highly toxic, corrosive, and reacts violently with water to release toxic gases (HCl and SO₂).[15][16][17] It must be handled in a well-ventilated fume hood at all times, with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[18][19] Upon contact with skin or inhalation, it can cause severe burns and pulmonary edema.[15][17][19]

-

Acyl Chlorides: The product, 4-(phenylethynyl)benzoyl chloride, is a lachrymator and is corrosive and moisture-sensitive. It should be handled under anhydrous conditions and stored in a desiccator.

-

Solvents and Reagents: Standard precautions for handling flammable organic solvents and palladium catalysts should be followed.

Conclusion

The synthesis of diphenylacetylene carboxylic acid chloride is a straightforward yet powerful procedure that provides access to a versatile building block for advanced chemical synthesis. By selecting readily available precursors like 4-iodobenzoic acid and phenylacetylene, and employing a robust two-step sequence of Sonogashira coupling and thionyl chloride-mediated chlorination, researchers can reliably produce this key intermediate. The protocols and insights detailed in this guide are designed to provide a solid, trustworthy foundation for professionals in the field, enabling the efficient development of novel molecules for a wide range of scientific applications.

References

-

Thionyl chloride - Wikipedia. (n.d.). Retrieved February 17, 2026, from [Link]

-

ReactionWeb.io. (2025, July 12). Carboxylic Acid + SOCl2. Retrieved February 17, 2026, from [Link]

-

Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved February 17, 2026, from [Link]

-

Bioman Explains. (2024, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2) [Video]. YouTube. Retrieved February 17, 2026, from [Link]

-

Chemistry Steps. (2020, February 17). SOCl2 Reaction with Carboxylic Acids. Retrieved February 17, 2026, from [Link]

-

OrgoSolver. (n.d.). Carboxylic Acid to Acid Chloride (SOCl2) | Mechanism + Traps. Retrieved February 17, 2026, from [Link]

-

Reddit. (2021, November 23). How dangerous is thionyl chloride? r/Chempros. Retrieved February 17, 2026, from [Link]

-

Lanxess. (2015, August 15). Thionyl chloride. Retrieved February 17, 2026, from [Link]

-

Wiley Online Library. (n.d.). Arenediazonium Salts as Electrophiles for the Oxidative Addition of Gold(I) - Supporting Information. Retrieved February 17, 2026, from [Link]

-

NIST. (n.d.). Benzoic acid, 4-(phenylazo)-. NIST Chemistry WebBook. Retrieved February 17, 2026, from [Link]

-

ResearchGate. (n.d.). Sonogashira coupling reaction of iodobenzene with phenyl acetylene. Retrieved February 17, 2026, from [Link]

-

Wikipedia. (n.d.). Diphenylacetylene. Retrieved February 17, 2026, from [Link]

-

Wiley-VCH. (n.d.). Supporting Information. Retrieved February 17, 2026, from [Link]

-

MDPI. (2025, December 1). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Retrieved February 17, 2026, from [Link]

-

Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved February 17, 2026, from [Link]

-

PubMed. (2020, July 5). Synthesis of a poly(diphenylacetylene) bearing optically active anilide pendants and its application to a chiral stationary phase for high-performance liquid chromatography. Retrieved February 17, 2026, from [Link]

-

Beilstein Journal of Organic Chemistry. (2019, December 3). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Retrieved February 17, 2026, from [Link]

-

Taylor & Francis. (n.d.). Diphenylacetylene – Knowledge and References. Retrieved February 17, 2026, from [Link]

-

SciELO México. (n.d.). Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions. Retrieved February 17, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis and non-linear properties of disubstituted diphenylacetylene and related compounds. Journal of Materials Chemistry. Retrieved February 17, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-(4-phenoxyphenoxy)benzoyl chloride. Retrieved February 17, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved February 17, 2026, from [Link]

-

Medium. (2026, January 28). Exploring the Preparation of Diphenylacetylene for Chemical Synthesis. Retrieved February 17, 2026, from [Link]

-

Organic Syntheses. (n.d.). Synthesis of Phenols from Benzoic Acids. Retrieved February 17, 2026, from [Link]

- Google Patents. (n.d.). CN105541607A - Method for synthesizing 4-phenoxybenzoyl chloride, important intermediate of ibrutinib.

Sources

- 1. Diphenylacetylene - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. scielo.org.mx [scielo.org.mx]

- 4. Synthesis of a poly(diphenylacetylene) bearing optically active anilide pendants and its application to a chiral stationary phase for high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Page loading... [guidechem.com]

- 10. reactionweb.io [reactionweb.io]

- 11. orgosolver.com [orgosolver.com]

- 12. m.youtube.com [m.youtube.com]

- 13. prepchem.com [prepchem.com]

- 14. rsc.org [rsc.org]

- 15. Thionyl chloride - Wikipedia [en.wikipedia.org]

- 16. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 17. lanxess.com [lanxess.com]

- 18. reddit.com [reddit.com]

- 19. actylislab.com [actylislab.com]

Methodological & Application

Synthesizing liquid crystal mesogens from tolane acid chlorides

Application Note & Protocol

Topic: Synthesizing Liquid Crystal Mesogens from Tolane Acid Chlorides

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Tolane-Based Mesogens

Tolane-based liquid crystals are a significant class of mesogenic compounds, characterized by a rigid diphenylacetylene core. This structural motif imparts a high degree of linearity and rigidity to the molecule, which are crucial for the formation of stable liquid crystalline phases, particularly the nematic phase, over a broad temperature range.[1][2][3] The extended π-conjugated system of the tolane core also contributes to desirable optical properties, such as high birefringence.[4][5][6] These characteristics make tolane-based mesogens highly valuable in applications like advanced display technologies and materials science.[2][3]

This application note provides a comprehensive guide to the synthesis of calamitic (rod-shaped) liquid crystal mesogens starting from tolane acid chlorides.[7] We will delve into the strategic considerations behind the synthetic pathway, offer detailed, field-proven protocols, and discuss the critical characterization and purification techniques necessary to ensure the successful creation of these advanced materials.

Part 1: Core Chemical Principles and Synthetic Strategy

The synthesis of tolane-based mesogens is a multi-step process that hinges on two key transformations: the formation of the tolane core itself, followed by the linkage of this core to various terminal groups ("wings") via ester or amide bonds. The use of a tolane acid chloride as a key intermediate provides a highly reactive electrophile, facilitating efficient coupling with nucleophilic phenols, anilines, or alcohols to complete the mesogenic structure.

Constructing the Tolane Core: The Sonogashira Coupling

The formation of the diphenylacetylene (tolane) structure is most effectively achieved through the Sonogashira cross-coupling reaction.[8] This powerful carbon-carbon bond-forming reaction utilizes a palladium catalyst and a copper co-catalyst to couple a terminal alkyne with an aryl halide.[8][9] This method is favored for its mild reaction conditions and tolerance of a wide range of functional groups, making it ideal for the synthesis of complex organic molecules.[8][10]

Activation of the Tolane Core: Formation of the Acid Chloride

To prepare the tolane core for coupling with the desired terminal groups, a carboxylic acid functionality is typically introduced on one of the phenyl rings. This carboxylic acid is then converted into a highly reactive acid chloride. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are commonly employed for this transformation.[11][12][13][14] These reagents are effective because they produce gaseous byproducts (SO₂, HCl, CO, CO₂), which simplifies the isolation of the resulting acid chloride.[11][12]

Final Assembly: Esterification and Amidation Reactions

The final step in the synthesis involves the reaction of the tolane acid chloride with a suitable nucleophile, typically a phenol or an aniline derivative, to form an ester or an amide linkage, respectively. This reaction is a classic example of nucleophilic acyl substitution.[15][16]

-

Esterification: The reaction of the acid chloride with a phenol or alcohol proceeds readily, often at room temperature.[17][18] The use of a non-nucleophilic base, such as pyridine or triethylamine (TEA), is crucial to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine or alcohol, rendering it non-nucleophilic.[15][19][20]

-

Amidation: Similarly, primary or secondary amines (including anilines) react rapidly with acid chlorides to form amides.[16][21] An excess of the amine can serve as both the nucleophile and the base, or an auxiliary base like triethylamine can be used.[15][20]

The general synthetic workflow is depicted in the diagram below.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. spiedigitallibrary.org [spiedigitallibrary.org]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. A homeotropic main-chain tolane-type liquid crystal elastomer film exhibiting high anisotropic thermal conductivity - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. colorado.edu [colorado.edu]

- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. orgosolver.com [orgosolver.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chemguide.co.uk [chemguide.co.uk]

- 18. chemguide.co.uk [chemguide.co.uk]

- 19. Lab Reporter [fishersci.it]

- 20. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]

- 21. pure.hud.ac.uk [pure.hud.ac.uk]

One-pot synthesis of phenylethynyl-terminated poly(arylene ether)s

One-Pot Synthesis of Phenylethynyl-Terminated Poly(arylene ether)s: A Guide to High-Performance Thermosets

Introduction

Poly(arylene ether)s (PAEs) are a class of high-performance amorphous thermoplastics renowned for their exceptional thermal stability, mechanical strength, and resistance to chemical attack.[1] However, as linear thermoplastics, they are susceptible to creep at elevated temperatures and can be vulnerable to certain aggressive organic solvents. To overcome these limitations, particularly for applications in demanding environments like aerospace and advanced electronics, thermosetting derivatives have been developed. A highly successful strategy involves the incorporation of reactive end-groups that can undergo thermal crosslinking.

Phenylethynyl-terminated oligomers represent a significant advancement in this field. The terminal phenylethynyl group provides a reactive site for a thermally induced cure reaction that proceeds without the evolution of volatile byproducts, which is critical for producing void-free, high-integrity components. This curing process, typically occurring at temperatures between 350°C and 400°C, transforms the processable, low-viscosity oligomers into a rigid, intractable, and highly stable crosslinked network.[2] This affords a broad "processing window"—a large temperature range between the polymer's softening point (glass transition temperature, Tg) and its cure temperature—allowing for facile processing via techniques like resin transfer molding (RTM) and compression molding.[3][4]

This document provides a comprehensive guide to the one-pot synthesis of phenylethynyl-terminated poly(arylene ether)s. This approach streamlines the manufacturing process by combining polymerization and end-capping into a single, efficient step. We will delve into the underlying chemical principles, provide a detailed experimental protocol, outline essential characterization techniques, and discuss the applications for these advanced materials.

Scientific Integrity & Mechanistic Rationale

The synthesis of phenylethynyl-terminated poly(arylene ether)s is achieved through a nucleophilic aromatic substitution (SNAr) polycondensation reaction.[1][5] The elegance of the one-pot method lies in the precise stoichiometric control of monomers and an end-capping agent to simultaneously build the polymer backbone and control its molecular weight.

1. Backbone Polymerization (SNAr Reaction): The poly(arylene ether) backbone is formed by reacting a bisphenol with an activated aromatic dihalide (typically a difluoro-monomer) in the presence of a weak base, such as potassium carbonate (K2CO3). The reaction proceeds as follows:

-

The base deprotonates the hydroxyl groups of the bisphenol, forming a more nucleophilic phenoxide.

-

This phenoxide anion attacks the electron-deficient carbon atom of the activated aromatic dihalide, displacing the halide leaving group (e.g., fluoride). Fluoride is an excellent leaving group in this context because of the high electronegativity of fluorine, which activates the aromatic ring towards nucleophilic attack.

-

This process repeats, extending the polymer chain. The reaction is typically carried out in a high-boiling polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc), with toluene often used as an azeotroping agent to facilitate the removal of water generated during the initial phenoxide formation.

2. Molecular Weight Control and End-Capping: In a one-pot synthesis, a monofunctional phenylethynyl-containing reactant is added at the start of the reaction. This "end-capper" serves two critical functions:

-

Stoichiometric Imbalance: It intentionally creates a stoichiometric imbalance between the difunctional monomers, which, according to the Carothers equation, is the primary method for controlling the degree of polymerization in a step-growth reaction.

-

Reactive Terminus: It reacts with the growing chain ends to introduce the thermally reactive phenylethynyl group. A common end-capping agent is 4-fluoro-4'-phenylethynylbenzophenone, which can react with a phenoxide chain end.[6]

By carefully adjusting the ratio of the difunctional monomers to the monofunctional end-capper, polymers with a predictable number average molecular weight (Mn) can be synthesized.[6] Lower molecular weight oligomers will have a higher concentration of end-groups, leading to a higher crosslink density upon curing, which generally results in better solvent resistance and higher modulus at the expense of toughness.[6]

3. Thermal Curing: Upon heating to high temperatures (~350-400°C), the terminal phenylethynyl groups undergo a complex, exothermic reaction.[2][7] This is not a simple dimerization or trimerization but a cascade of reactions involving chain extension, branching, and crosslinking.[2] The result is an insoluble and infusible thermoset network that imparts the final material with its superior solvent resistance and high-temperature performance.

Visual Workflow of One-Pot Synthesis

Caption: Workflow for the one-pot synthesis and characterization of phenylethynyl-terminated poly(arylene ether)s.

Detailed Experimental Protocol

This protocol describes the synthesis of a phenylethynyl-terminated poly(arylene ether sulfone) with a target number average molecular weight (Mn) of 9,000 g/mol .

Materials and Reagents:

-

Bisphenol A (BPA), polymer grade

-

4,4′-Dichlorodiphenyl sulfone (DCDPS)

-

3-Phenylethynylphenol (PEP) - Note: This is used as the end-capper in this example.

-

Potassium Carbonate (K2CO3), anhydrous, powdered

-

N-Methyl-2-pyrrolidone (NMP), anhydrous grade

-

Toluene, anhydrous grade

-

Methanol

-

Deionized Water

-

Nitrogen gas (high purity)

Equipment:

-

500 mL three-neck round-bottom flask

-

Mechanical overhead stirrer with a paddle or half-moon blade

-

Heating mantle with a temperature controller

-

Condenser

-

Dean-Stark trap

-

Nitrogen inlet/outlet adapter

-

Thermocouple

-

High-speed blender (for precipitation)

-

Büchner funnel and filter flask

-

Vacuum oven

Step-by-Step Methodology

1. Calculation of Reagents: The stoichiometry is calculated using the Carothers equation to target a specific molecular weight. For a target Mn of 9,000 g/mol from Bisphenol A (228.29 g/mol ), DCDPS (287.16 g/mol ), and PEP (194.23 g/mol ) as the end-capper:

-

The repeating unit is (BPA + DCDPS) = 515.45 g/mol .

-

The degree of polymerization (DP), n, is approximately Mn / Mrepeat = 9000 / 515.45 ≈ 17.5.

-

The molar ratio (r) of difunctional monomers is calculated as r = 1 - (2/DP) = 1 - (2/17.5) ≈ 0.886.

-

This calculation dictates the precise amounts of the bisphenol, activated dihalide, and end-capper needed. A slight excess of K2CO3 (e.g., 30 mol%) is used to drive the reaction.

| Reagent | Molar Mass ( g/mol ) | Moles | Mass (g) |

| Bisphenol A | 228.29 | 0.0500 | 11.41 |

| 4,4'-DCDPS | 287.16 | 0.0443 | 12.72 |

| 3-Phenylethynylphenol | 194.23 | 0.0114 | 2.21 |

| K2CO3 (30% excess) | 138.21 | 0.0650 | 8.98 |

Table 1: Example reagent calculations for a 9,000 g/mol phenylethynyl-terminated poly(arylene ether sulfone).

2. Reaction Setup:

-

Assemble the glassware as shown in the workflow diagram. Ensure all glassware is thoroughly dried.

-

Equip the flask with the mechanical stirrer, nitrogen inlet, and a Dean-Stark trap topped with a condenser.

-

Maintain a positive pressure of dry nitrogen throughout the entire reaction to prevent oxidation and moisture contamination.

3. Polymerization Procedure:

-

To the flask, add Bisphenol A, 4,4′-Dichlorodiphenyl sulfone, 3-Phenylethynylphenol, and powdered K2CO3.

-

Add NMP (to achieve ~25-30% solids concentration) and toluene (approximately half the volume of NMP).

-

Begin stirring and gently heat the mixture to ~140-150°C. Toluene will begin to reflux, and the toluene/water azeotrope will collect in the Dean-Stark trap. Continue this azeotropic drying for 3-4 hours until no more water is observed.

-

Drain the collected toluene from the trap and slowly increase the reaction temperature to 170-180°C to drive the polymerization.

-

Maintain the reaction at this temperature for 6-10 hours. The progress of the reaction can be qualitatively monitored by a significant increase in the viscosity of the solution.

-

After the reaction is complete, allow the viscous solution to cool to below 100°C. Dilute the solution with additional NMP to reduce its viscosity for easier handling.

4. Polymer Isolation and Purification:

-

Slowly pour the cooled polymer solution into a blender containing a 10:1 mixture of methanol and water, stirring at high speed. This will cause the polymer to precipitate as a fibrous solid.

-

Collect the solid by vacuum filtration using a Büchner funnel.

-

To remove residual solvent and salts, thoroughly wash the polymer by re-slurrying it in hot deionized water, followed by methanol. Filter after each wash.

-

Dry the purified white, fibrous polymer in a vacuum oven at 180°C for 24 hours to remove all residual solvents.

Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

-

NMP is a reproductive toxin; handle with care.

-

High-temperature reactions require caution. Ensure the heating mantle is connected through a temperature controller to prevent overheating.

Characterization and Validation

To confirm the successful synthesis of the target polymer, a suite of analytical techniques should be employed.

| Property | Technique | Expected Result |

| Structure | FTIR | Characteristic peaks for ether linkages (Ar-O-Ar, ~1240 cm⁻¹), terminal alkyne (-C≡C-H, ~2100-2200 cm⁻¹), and sulfone group (O=S=O, ~1150 and 1320 cm⁻¹).[8] |

| ¹H NMR | Resonances corresponding to the aromatic protons on the polymer backbone and the distinct signal for the acetylenic proton of the end-group. Integration can confirm end-group incorporation. | |

| Molecular Weight | GPC | Determination of Mn, Mw, and Polydispersity Index (PDI). The experimental Mn should be close to the calculated target value.[8] |

| Thermal Behavior | DSC | An initial scan will show the glass transition temperature (Tg) of the uncured oligomer, followed by a broad exotherm above 350°C indicating the cure reaction of the phenylethynyl groups.[8] A second scan after curing will show a higher Tg for the crosslinked network and the absence of the cure exotherm. |

| TGA | High thermal stability, with the 5% weight loss temperature (Td5) typically above 500°C in a nitrogen atmosphere for both uncured and cured samples.[9] | |

| Processability | Rheology | Measurement of melt viscosity as a function of temperature to identify the processing window (the temperature range where viscosity is low enough for molding before curing begins).[4][10] |

Table 2: Key characterization techniques and expected outcomes for phenylethynyl-terminated poly(arylene ether)s.

Applications and Outlook